(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
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Description
(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C26H28FN5O2 and its molecular weight is 461.541. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with the ENTs, inhibiting their function. It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and death .
Result of Action
The inhibition of ENTs by this compound can result in changes in cellular processes. For example, it can affect cell proliferation, differentiation, and death by altering nucleotide synthesis and the regulation of adenosine function .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, which are transported by ENTs . This inhibition could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine .
Temporal Effects in Laboratory Settings
The effects of this compound on ENTs are not transient; once the compound binds to the transporters, the inhibitory effect cannot be washed out . This suggests that the compound may have long-term effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by ENTs, given its inhibitory effects on these transporters .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2/c27-22-8-4-5-9-23(22)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-21-6-2-1-3-7-21/h1-9,18-20H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCYQJMWAAPHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.